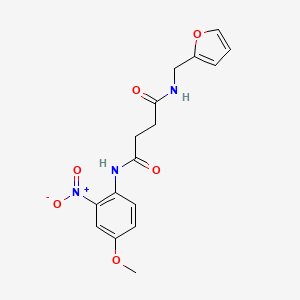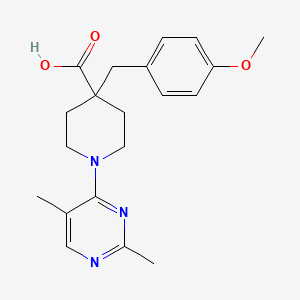![molecular formula C16H22Cl2N2O2 B5394755 {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride, also known as JNJ-42165279, is a novel compound that has gained attention for its potential therapeutic applications.
Mecanismo De Acción
{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride exerts its pharmacological effects by selectively binding to the human histamine H4 receptor and inhibiting its activation by histamine. This receptor is expressed on a variety of immune cells, including eosinophils, basophils, and T cells, and is involved in the regulation of immune responses. By inhibiting the H4 receptor, {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride reduces the chemotaxis of immune cells and reduces inflammation.
Biochemical and Physiological Effects:
{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in human immune cells. It has also been shown to reduce the recruitment of immune cells to sites of inflammation and reduce airway hyperresponsiveness in animal models of asthma. Additionally, {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride in lab experiments is its selectivity for the human histamine H4 receptor. This allows for specific targeting of this receptor and reduces the potential for off-target effects. However, a limitation of using {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride is its relatively short half-life, which may require frequent dosing in in vivo studies.
Direcciones Futuras
There are several future directions for the research on {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride. One potential application is in the treatment of asthma and other allergic diseases. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Additionally, {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride may have potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride in these conditions. Finally, {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride may have potential applications in cancer immunotherapy, as the histamine H4 receptor is expressed on certain types of cancer cells. Further studies are needed to determine the potential of {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride in this area.
Conclusion:
In conclusion, {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride is a novel compound that has potential therapeutic applications in the treatment of inflammatory and immune diseases. Its selectivity for the human histamine H4 receptor allows for specific targeting of this receptor and reduces the potential for off-target effects. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions, as well as the potential applications in cancer immunotherapy.
Métodos De Síntesis
The synthesis method of {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride involves the reaction of 2-(3,4-dichlorophenyl) ethanol with 6-bromo-1-hexanol in the presence of potassium carbonate and cesium carbonate. The resulting product is then treated with morpholine and sodium hydride to form the final compound. This method has been optimized to yield high purity and high yield of {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride.
Aplicaciones Científicas De Investigación
{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have potent and selective activity against the human histamine H4 receptor, which is involved in a variety of inflammatory and immune responses. {6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride has been shown to inhibit histamine-induced chemotaxis of human eosinophils and basophils, which are involved in allergic reactions. It has also been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma.
Propiedades
IUPAC Name |
6-amino-1-[2-(3,4-dichlorophenyl)morpholin-4-yl]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c17-13-6-5-12(10-14(13)18)15-11-20(8-9-22-15)16(21)4-2-1-3-7-19/h5-6,10,15H,1-4,7-9,11,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWQWLXJUWTXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCCCN)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394696.png)

![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
![2-amino-4-cyclopropyl-6-{4-[(dimethylamino)methyl]-2-thienyl}nicotinonitrile](/img/structure/B5394719.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)

![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)

![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)